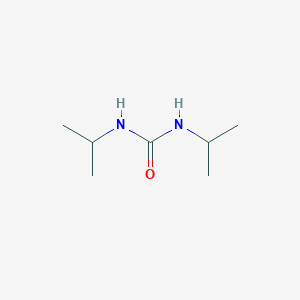
1,3-Diisopropylurea
Cat. No. B130632
Key on ui cas rn:
4128-37-4
M. Wt: 144.21 g/mol
InChI Key: BGRWYRAHAFMIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04271172
Procedure details


The reation between 8 benzyl-4-benzyloxycarbonyl-alpha- tritylamino-1-thia-3,8-diazaspiro[4.5 ]decane-2-acetic acid (obtained in 6.2.) and diisopropylcarbodiimide (80 g) can be performed in chloroform (400 ml), dichloromethane or a mixture of nitromethane and chloroform, either at ambient temperature, leaving the mixture to stand for 4 weeks, or at 50° C. for 12 hours. In all cases, the 1,3-diisopropylurea formed is removed by filtration, the solvent and excess reagent are evaporated and the residue is passed through a column of silica gel (60 Merck), using chloroform as eluent. In all cases, benzyl 1°-benzyl-6-tritylamino-spiro[penam-2,4'-piperidine ]-3-carboxylate is obtained, which is crystallized from diethy ether in a yield of 25 to 40%; M.P. 191°-192° C. (recrystallized from acetonitrile).
Name
benzyl-4-benzyloxycarbonyl-alpha- tritylamino-1-thia-3,8-diazaspiro[4.5 ]decane-2-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Name
Identifiers


|
REACTION_CXSMILES
|
C(C1(C(NC(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)C(O)=O)NC(C(OCC2C=CC=CC=2)=[O:14])C2(CCNCC2)S1)C1C=CC=CC=1.[CH:52]([N:55]=[C:56]=[N:57][CH:58]([CH3:60])[CH3:59])([CH3:54])[CH3:53].ClCCl.[N+](C)([O-])=O>C(Cl)(Cl)Cl>[CH:52]([NH:55][C:56]([NH:57][CH:58]([CH3:60])[CH3:59])=[O:14])([CH3:54])[CH3:53]
|
Inputs


Step One
|
Name
|
benzyl-4-benzyloxycarbonyl-alpha- tritylamino-1-thia-3,8-diazaspiro[4.5 ]decane-2-acetic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)C1(SC2(C(N1)C(=O)OCC1=CC=CC=C1)CCNCC2)C(C(=O)O)NC(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2
|
Step Two
|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N=C=NC(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at ambient temperature, leaving the mixture
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand for 4 weeks
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
